molecular formula C10H11ClFNO2 B2924055 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride CAS No. 2243503-43-5

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B2924055
CAS No.: 2243503-43-5
M. Wt: 231.65
InChI Key: RMWACETWUYPPDI-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline derivatives. Common synthetic routes include:

Industrial Production Methods: Industrial production often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and reagents like hydrogen fluoride (HF) are common in these processes .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWACETWUYPPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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